Indirubin E804

Content Navigation

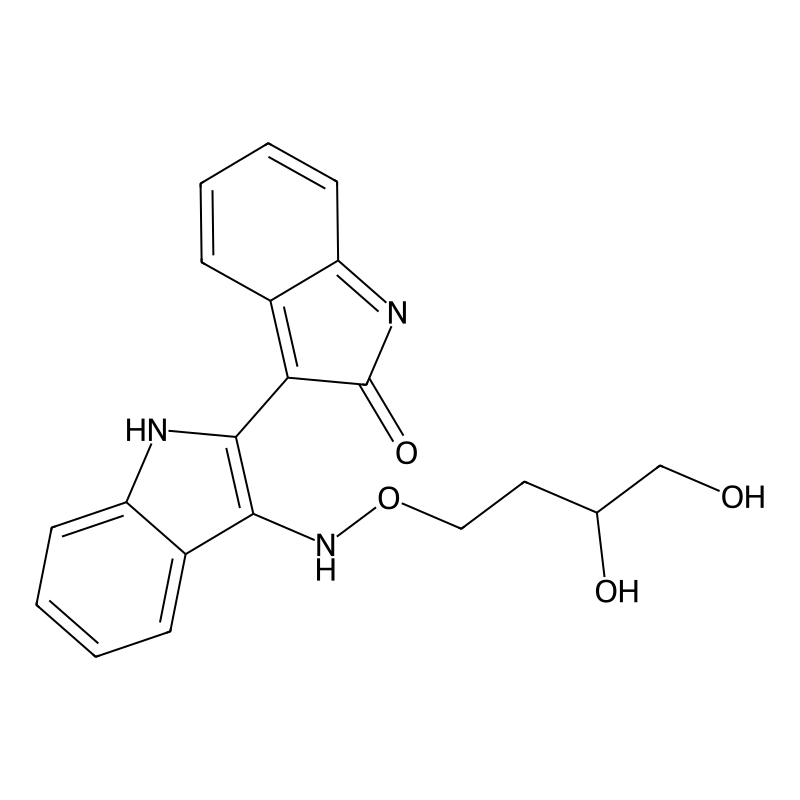

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Blocker of the Src-Stat3 signaling pathway; High Quality Biochemicals for Research Uses

Insulin-like Growth Factor 1 Receptor (IGF1R) Inhibition

- Indirubin E804 has been shown to act as an inhibitor of IGF1R, a receptor protein involved in cell growth and proliferation. Studies have found that Indirubin E804 binds to IGF1R with high potency, potentially affecting IGF1R signaling pathways.

PKR Tyrosine Kinase Inhibition

Indirubin E804, scientifically known as indirubin-3′-(2,3 dihydroxypropyl)-oximether, is a derivative of indirubin, a compound traditionally used in Chinese medicine for treating leukemia. Indirubin E804 has emerged as a promising candidate in the field of pharmacology due to its unique structural properties and biological activities. It is characterized by its ability to modulate various cellular processes, particularly in inflammatory and cancerous conditions. The compound exhibits significant inhibitory effects on several signaling pathways, making it a subject of interest in therapeutic research.

Indirubin E804 acts as a potent inhibitor of two key cellular signaling pathways:

- Insulin-like Growth Factor 1 Receptor (IGF1R): It binds to IGF1R with high affinity (IC50 = 0.65 μM), effectively blocking the IGF1 signaling pathway that plays a role in cell proliferation and survival [].

- Cyclin-dependent kinase 2/Cyclin E (CDK2/CycE): Indirubin E804 also inhibits this complex (EC50 = 0.23 μM) which regulates cell cycle progression [].

By inhibiting these pathways, Indirubin E804 has the potential to disrupt uncontrolled cell growth, making it a promising candidate for cancer research.

As a relatively new research compound, comprehensive safety data on Indirubin E804 is limited. However, suppliers indicate it is for research use only and may exhibit cytotoxicity [, ]. Further studies are needed to determine its specific hazards and potential risks associated with handling and exposure.

Indirubin E804 exhibits a range of biological activities, particularly in the modulation of inflammatory responses and cancer cell proliferation. Studies indicate that it significantly inhibits the expression of pro-inflammatory cytokines such as interleukin-6 and inducible nitric oxide synthase in macrophages stimulated by lipopolysaccharides. Additionally, indirubin E804 has demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines, including glioblastoma and breast cancer cells, primarily through the inhibition of the signal transducer and activator of transcription 3 pathway .

The synthesis of indirubin E804 can be achieved through several methods:

- Oximation followed by Etherification: This method involves the initial formation of indirubin-3′-oxime followed by its reaction with 2,3-dihydroxypropyl ether.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the production of indirubin derivatives, including E804, by combining multiple steps into a single reaction process .

These methods not only enhance yield but also reduce the complexity and time required for synthesis.

Indirubin E804 has potential applications in various fields:

- Cancer Therapy: Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for developing anti-cancer therapies.

- Immunomodulation: The compound's effects on macrophage functions suggest its use in treating inflammatory diseases.

- Angiogenesis Inhibition: Indirubin E804 has shown promise in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .

Research on indirubin E804 has focused on its interactions with various biological targets:

- Cytokine Modulation: Studies have shown that E804 can suppress the secretion of pro-inflammatory cytokines such as interleukin-6 and interleukin-10 in macrophages.

- Signaling Pathways: It inhibits key signaling pathways involved in inflammation and cancer progression, notably the signal transducer and activator of transcription 3 pathway .

These interactions highlight its potential as a therapeutic agent capable of modifying disease processes at the molecular level.

Similar Compounds: Comparison with Other Compounds

Indirubin E804 shares structural similarities with other indirubin derivatives but stands out due to its unique functional groups that enhance its biological activity. Below is a comparison with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Indirubin | Basic structure derived from indigo | Traditional use in leukemia treatment |

| 5-Bromoindirubin | Bromine substitution at position 5 | Enhanced anti-cancer activity |

| Indirubin-3′-monoxime | Monoxime derivative | Exhibits proteasome inhibition properties |

| Indirubin-3′-(O-oxiran-2-ylmethyl)oxime | Oxirane ring addition | Long-acting anticancer agent |

Indirubin E804's unique combination of dihydroxypropyl ether enhances its solubility and biological activity compared to other derivatives, making it particularly effective in modulating inflammatory responses and inhibiting tumor growth.